N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](4-methoxyphenyl)methyl}-4,5-dimethylthiophen-2-yl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are known to have a wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine to form the benzamide. The other functional groups on the molecule would likely be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, along with other functional groups such as a piperazine ring and a thiophene ring. The presence of these groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
As a benzamide derivative, this compound would be expected to undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The piperazine ring could potentially undergo reactions with electrophiles, and the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Receptor Affinity and Ligand Potential
- Dopamine D(3) Receptor Ligands : Modifications of the benzamide structure, including changes in the aromatic ring linked to the N-1 piperazine ring, have led to compounds displaying moderate affinity for D(3) receptors, indicating potential applications in developing selective ligands for these receptors (Leopoldo et al., 2002).
Synthesis and Characterization
- Synthesis of Novel Compounds : Studies have focused on synthesizing and characterizing novel compounds derived from benzamide structures for their potential anti-inflammatory and analgesic properties, highlighting the versatility of benzamide derivatives in drug development (Abu‐Hashem et al., 2020).
Pharmacological Applications
- In vitro Tocolytic Activity : Research into benzamide derivatives has shown significant inhibition of induced contractions of uterine smooth muscle in non-pregnant rats, suggesting potential applications in managing preterm labor (Lucky & Omonkhelin, 2009).
Molecular Mechanisms and Drug Development
- δ-Opioid Agonists : Detailed investigations into the molecular mechanisms of novel δ-opioid agonists have provided insights into their analgesic effects and potential for treating chronic pain, underscoring the therapeutic potential of benzamide derivatives in pain management (Nozaki et al., 2012).
Fluorescent Ligands for Receptor Visualization
- Environment-Sensitive Fluorescent Ligands : The synthesis of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety indicates the potential for these compounds to visualize 5-HT(1A) receptors, offering tools for receptor localization and density studies (Lacivita et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c1-19-20(2)34-27(28-26(32)22-7-5-4-6-8-22)24(19)25(21-9-11-23(33-3)12-10-21)30-15-13-29(14-16-30)17-18-31/h4-12,25,31H,13-18H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTMWWHJGXMIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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